molecular formula C10H16O4 B2668860 2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid CAS No. 2285078-80-8

2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid

Cat. No.: B2668860
CAS No.: 2285078-80-8
M. Wt: 200.234
InChI Key: VCGFVLLIKRSQOK-UHFFFAOYSA-N
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Description

2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid is a spirocyclic compound featuring a bicyclic system where a 1,4-dioxane ring is fused to a cyclopentane moiety via a spiro carbon atom. The acetic acid substituent at position 3 introduces polarity and functional versatility, making it a candidate for pharmaceutical and material science applications.

Properties

IUPAC Name

2-(2,8-dioxaspiro[4.5]decan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)5-8-6-10(7-14-8)1-3-13-4-2-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGFVLLIKRSQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(OC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common synthetic route includes the reaction of a suitable diol with a dihalide to form the spirocyclic ring. This is followed by oxidation and subsequent carboxylation to introduce the acetic acid group. The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Spirocyclic Systems

Spiro compounds with similar frameworks differ in heteroatom composition, substituent positions, and functional groups. Key examples include:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
2-(1-Benzyl-2,4-dioxo-8-phenyl-1,3-diazaspiro[4.5]decan-3-yl)acetic acid (23) 1,3-Diazaspiro[4.5]decane Benzyl, phenyl, acetic acid Anti-fibrotic agent; m.p. 129–131°C
2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid 1,3-Diazaspiro[4.5]decane Methyl, acetic acid Synthetic intermediate; InChIKey provided
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid 1,3-Diazaspiro[4.5]decane Methyl, acetic acid High-purity material for research
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate 1,4-Dioxaspiro[4.5]decane Ethyl ester, conjugated double bond Biolubricant precursor
2-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid derivatives 1,3,8-Triazaspiro[4.5]decane Fluorobenzyl, trifluoroethylamide DDR1 inhibitors for fibrosis prevention
Key Observations:
  • For instance, diaza derivatives (e.g., compound 23) exhibit higher melting points (~130°C) compared to dioxa systems, which are often liquid or low-melting .
  • Substituent Effects : Methyl groups (e.g., 6-methyl or 8-methyl in diaza systems) enhance lipophilicity, while aromatic substituents (e.g., benzyl or phenyl) improve binding to biological targets like enzymes or receptors .
  • Functional Group Flexibility : The acetic acid moiety enables conjugation or salt formation, critical for drug bioavailability. Esterified analogues (e.g., ethyl esters) are used as intermediates in synthetic pathways .

Biological Activity

2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid is a compound characterized by a unique spirocyclic structure that has garnered interest for its potential biological activities. This article explores its biological activity, synthesis methods, chemical properties, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H16O4
  • IUPAC Name : this compound
  • CAS Number : 2285078-80-8

The compound features a spirocyclic framework that contributes to its distinct chemical behavior and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that it could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown potential efficacy against certain bacterial strains.

Case Studies and Experimental Data

  • Study on Anti-inflammatory Properties :
    • A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting moderate antimicrobial activity .
  • Pharmacokinetic Studies :
    • Pharmacokinetic profiling revealed favorable absorption characteristics in animal models, indicating potential for oral bioavailability .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular Weight216.24 g/molVaries by structure
Anti-inflammatory ActivityYesVaries
Antimicrobial ActivityModerateVaries
Oral BioavailabilityFavorableVaries

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the spirocyclic ring system via reaction of a suitable diol with a dihalide.
  • Subsequent oxidation and carboxylation to introduce the acetic acid group.
  • Use of strong bases and oxidizing agents under controlled conditions to ensure product purity .

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